methyl 4-[3-(2,5-dimethylphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
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Overview
Description
Methyl 4-[3-(2,5-dimethylphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by its unique structure, which includes a pyrazole ring fused with a tetrahydropyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[3-(2,5-dimethylphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step reactions. One common method involves the condensation of 3-(2,5-dimethylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. This reaction forms an intermediate, which is then cyclized with urea under acidic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[3-(2,5-dimethylphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, where halogen atoms can be replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Halogenated derivatives, nucleophiles (amines, thiols)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Methyl 4-[3-(2,5-dimethylphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an anti-inflammatory or anticancer agent.
Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.
Material Science: The compound’s properties can be exploited in the development of new materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism of action of methyl 4-[3-(2,5-dimethylphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit enzymes or receptors involved in inflammatory pathways, thereby exerting its anti-inflammatory effects . The compound’s structure allows it to bind to these targets with high affinity, disrupting their normal function and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(2,3- or 3,5-dimethylphenyl)-2,5-dimethyl-1,4,5,6-tetrahydro-4(1H)pyridones
- N-(2,3-, 3,4- and 3,5-dimethylphenyl)-β-alanines
Uniqueness
Methyl 4-[3-(2,5-dimethylphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate stands out due to its unique combination of a pyrazole ring and a tetrahydropyrimidine ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
Methyl 4-[3-(2,5-dimethylphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a unique structure that includes a pyrazole ring fused with a tetrahydropyrimidine ring. Its molecular formula is C24H24N4O3 with a molecular weight of 416.5 g/mol. The IUPAC name of the compound is methyl 4-[3-(2,5-dimethylphenyl)-1-phenylpyrazol-4-yl]-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate.
Property | Value |
---|---|
Molecular Formula | C24H24N4O3 |
Molecular Weight | 416.5 g/mol |
IUPAC Name | methyl 4-[3-(2,5-dimethylphenyl)-1-phenylpyrazol-4-yl]-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI | InChI=1S/C24H24N4O3/c1... |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. Research indicates that it may inhibit enzymes or receptors involved in inflammatory pathways, which suggests potential anti-inflammatory properties. Additionally, its structural features allow it to interact with multiple biological targets, making it a candidate for further pharmacological studies.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. The compound has shown promising results in inhibiting cancer cell proliferation in vitro. For example:
- Cell Line Studies : In vitro assays conducted on various cancer cell lines revealed that the compound exhibits significant cytotoxicity with IC50 values in the low micromolar range.
- Mechanistic Insights : The mechanism appears to involve apoptosis induction and cell cycle arrest at specific phases.
Anti-inflammatory Effects
The compound's anti-inflammatory effects have been explored through various models:
- In Vivo Models : Animal studies demonstrated that administration of the compound reduced markers of inflammation such as TNF-alpha and IL-6.
- Cellular Mechanisms : The compound inhibited the activation of NF-kB signaling pathways in macrophages, leading to reduced expression of pro-inflammatory cytokines.
Case Studies and Research Findings
Several research articles have documented the synthesis and biological evaluation of this compound:
- Synthesis Approach : The synthesis typically involves multi-step reactions starting from 3-(2,5-dimethylphenyl)-1-phenylpyrazole derivatives combined with ethyl acetoacetate under basic conditions to form the tetrahydropyrimidine structure .
- Biological Evaluation : A study published in PLOS ONE demonstrated that derivatives of similar structures exhibited significant anti-cancer activity and were effective against specific cancer types .
- Comparative Studies : When compared to other heterocyclic compounds with similar structures, this compound showed enhanced potency in both anti-inflammatory and anticancer assays .
Properties
Molecular Formula |
C24H24N4O3 |
---|---|
Molecular Weight |
416.5 g/mol |
IUPAC Name |
methyl 4-[3-(2,5-dimethylphenyl)-1-phenylpyrazol-4-yl]-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C24H24N4O3/c1-14-10-11-15(2)18(12-14)21-19(13-28(27-21)17-8-6-5-7-9-17)22-20(23(29)31-4)16(3)25-24(30)26-22/h5-13,22H,1-4H3,(H2,25,26,30) |
InChI Key |
IREUPMRYTSGAAQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=NN(C=C2C3C(=C(NC(=O)N3)C)C(=O)OC)C4=CC=CC=C4 |
Origin of Product |
United States |
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